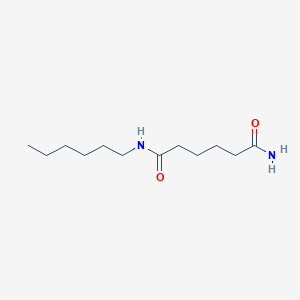
2-sulfophenyl-N-t-butylnitrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sulfophenyl-N-t-butylnitrone is a nitrone compound known for its free radical trapping properties. It has been studied extensively for its potential neuroprotective effects and its ability to scavenge reactive oxygen species. This compound is particularly interesting due to its water solubility and its effectiveness in various biological and chemical applications.
Métodos De Preparación
The synthesis of 2-sulfophenyl-N-t-butylnitrone typically involves the reaction of N-tert-butylhydroxylamine with an appropriate aldehyde in the presence of catalytic amounts of acid. This process can be carried out under controlled conditions to yield the desired nitrone compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, ensuring the compound is suitable for various applications.
Análisis De Reacciones Químicas
2-sulfophenyl-N-t-butylnitrone undergoes several types of chemical reactions, including:
Oxidation: It can react with reactive oxygen species, trapping free radicals and forming stable adducts.
Reduction: Under certain conditions, it can be reduced to its corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrone group is replaced by other nucleophiles.
Common reagents used in these reactions include peroxynitrite, urate, and various oxidizing agents . The major products formed from these reactions are typically stable nitrone adducts, which are useful for studying free radical processes.
Aplicaciones Científicas De Investigación
2-sulfophenyl-N-t-butylnitrone has a wide range of scientific research applications:
Chemistry: It is used as a spin trap in electron spin resonance (ESR) studies to detect and characterize free radicals.
Biology: It has been shown to protect cells from oxidative damage by scavenging reactive oxygen species.
Industry: It is used in diagnostic assays and as a reagent in various chemical processes.
Mecanismo De Acción
The primary mechanism by which 2-sulfophenyl-N-t-butylnitrone exerts its effects is through free radical scavenging. It traps reactive oxygen species, forming stable nitrone adducts that prevent oxidative damage to cells and tissues . This mechanism is particularly important in neuroprotection, where it helps to reduce neuronal cell death in conditions such as stroke .
Comparación Con Compuestos Similares
2-sulfophenyl-N-t-butylnitrone is similar to other nitrone compounds such as α-phenyl-N-t-butylnitrone and α-(4-pyridyl-1-oxide)-N-t-butylnitrone . it is unique due to its water solubility and its effectiveness in trapping a wide range of free radicals. This makes it particularly useful in biological and medical applications where water solubility is crucial.
Similar compounds include:
- α-phenyl-N-t-butylnitrone
- α-(4-pyridyl-1-oxide)-N-t-butylnitrone
- 5,5-dimethyl-1-pyrroline N-oxide
These compounds share similar free radical trapping properties but differ in their solubility and specific applications.
Propiedades
Fórmula molecular |
C11H15NO4S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
N-tert-butyl-1-(2-sulfophenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16/h4-8H,1-3H3,(H,14,15,16) |
Clave InChI |
UEDWDOQXHOTTRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)

![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)


![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)


